

# Celastrol's Anti-Cancer Efficacy: A Comparative Analysis Across Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Celastrol |           |
| Cat. No.:            | B190767   | Get Quote |

A comprehensive review of the potent anti-tumor effects of **Celastrol**, a natural triterpenoid, reveals its significant therapeutic potential across a spectrum of cancer types. Through the induction of apoptosis, cell cycle arrest, and autophagy, **Celastrol** demonstrates broadspectrum anti-cancer activity by modulating key signaling pathways. This guide provides a comparative overview of its efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

**Celastrol**, a quinone methide triterpene extracted from the thunder god vine (Tripterygium wilfordii), has garnered considerable attention for its potent anti-inflammatory, anti-obesity, and, most notably, anti-cancer properties. Extensive preclinical studies have demonstrated its ability to inhibit tumor cell proliferation, induce programmed cell death, and suppress tumor growth in various cancer models, including those of the breast, prostate, lung, pancreas, and hematological malignancies.[1][2][3]

# Comparative Efficacy of Celastrol Across Cancer Cell Lines

The cytotoxic effects of **Celastrol** vary across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from numerous in vitro studies. These values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, provide a quantitative measure for comparing its potency.



| Cancer Type          | Cell Line     | IC50 (μM)     | Treatment<br>Duration | Reference |
|----------------------|---------------|---------------|-----------------------|-----------|
| Breast Cancer        | MCF-7         | 1.77          | 48h                   | [4]       |
| MDA-MB-231           | ~2.0-4.0      | 24h           | [5]                   |           |
| Prostate Cancer      | PC-3          | < 2.0         | Not Specified         | [6]       |
| DU145                | 2.35          | 24h           | [2]                   |           |
| LNCaP                | < 2.0         | Not Specified | [6]                   | _         |
| Lung Cancer          | A549          | ~1.5-2.5      | 48h                   | [7]       |
| H1299                | Not Specified | Not Specified |                       |           |
| H460                 | Not Specified | Not Specified | <del></del>           |           |
| Pancreatic<br>Cancer | AsPC-1        | 3.91          | <br>48h               | [8]       |
| BxPC-3               | 4.56          | 48h           | [8]                   |           |
| PANC-1               | 16.15         | 48h           | [7]                   | _         |
| MiaPaCa-2            | 7.31          | 48h           | [7]                   |           |
| Leukemia             | K562          | 1.5           | Not Specified         | <u> </u>  |
| U937                 | 6.21          | 24h           |                       |           |
| HL-60                | ~0.5          | Not Specified | [10]                  |           |
| Gastric Cancer       | SGC-7901      | 1.9-2.1       | 24h                   | [7]       |
| BGC-823              | 1.9-2.1       | 24h           | [7]                   |           |
| Ovarian Cancer       | A2780         | 2.11          | 72h                   | [11]      |
| SKOV3                | 2.29          | 72h           | [11]                  |           |
| Osteosarcoma         | U-2OS         | ~1.0-2.5      | 48h                   | [12]      |

# **Induction of Apoptosis: A Key Mechanism of Action**



A primary mechanism through which **Celastrol** exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This is often quantified by flow cytometry using Annexin V and propidium iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

| Cancer Type     | Cell Line  | Treatment                 | Apoptotic<br>Cells (%)                 | Reference |
|-----------------|------------|---------------------------|----------------------------------------|-----------|
| Breast Cancer   | MDA-MB-231 | 2 μM Celastrol            | Significant increase in late apoptosis | [5]       |
| Prostate Cancer | DU145      | 2 μM Celastrol            | 23.23%                                 | [2]       |
| Osteosarcoma    | U-2OS      | 2.5 μM Celastrol<br>(48h) | 32.5%                                  | [12]      |
| Colon Cancer    | HCT-116    | 4 μM Celastrol            | Significant increase                   | [13]      |

# **In Vivo Anti-Tumor Activity**

The anti-cancer efficacy of **Celastrol** has been further validated in preclinical animal models, where it has demonstrated significant inhibition of tumor growth.



| Cancer Type          | Animal Model                 | Treatment                                                   | Tumor Growth<br>Inhibition                         | Reference |
|----------------------|------------------------------|-------------------------------------------------------------|----------------------------------------------------|-----------|
| Prostate Cancer      | PC-3 Xenograft<br>(Mice)     | 2 mg/kg/day<br>(s.c.) for 16 days                           | Significant reduction in tumor volume and weight   | [4]       |
| Pancreatic<br>Cancer | AsPC-1<br>Xenograft (Mice)   | 3 mg/kg<br>Celastrol                                        | Significant reduction in tumor volume and weight   | [8]       |
| Osteosarcoma         | Xenograft (Mice)             | 2 mg/kg<br>Celastrol (i.p.) for<br>7 days                   | 50.2% decrease in tumor volume                     | [14]      |
| Retinoblastoma       | SO-Rb 50<br>Xenograft (Mice) | 27.2 mg/kg<br>CNPs (i.p.) every<br>other day for 16<br>days | Substantial suppression of tumor volume and weight | [3]       |
| Melanoma             | B16F10<br>Xenograft (Mice)   | 2 mg/kg<br>Celastrol (i.v.)<br>every day for 5<br>times     | Effective<br>inhibition of<br>tumor growth         | [15]      |

# **Modulation of Key Signaling Pathways**

**Celastrol**'s pleiotropic anti-cancer effects are attributed to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

# NF-кВ Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

Celastrol has been shown to be a potent inhibitor of the NF-κB signaling cascade.[6]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. pubcompare.ai [pubcompare.ai]

### Validation & Comparative





- 2. Effect of Celastrol on Growth Inhibition of Prostate Cancer Cells through the Regulation of hERG Channel In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of celastrol nanoparticles in a xenograft retinoblastoma tumor model -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol Suppresses Angiogenesis-Mediated Tumor Growth through Inhibition of AKT/Mammalian Target of Rapamycin Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Celastrol suppresses human pancreatic cancer via m6A-YTHDF3-mediated downregulation of Claspin and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celastrol induces apoptosis of human osteosarcoma cells via the mitochondrial apoptotic pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A celastrol-based nanodrug with reduced hepatotoxicity for primary and metastatic cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Celastrol's Anti-Cancer Efficacy: A Comparative Analysis Across Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190767#a-comparative-study-of-celastrol-s-effects-on-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com